molecular formula C10H11ClN2S B13335586 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole

5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B13335586
M. Wt: 226.73 g/mol
InChI Key: NVAVXRZEQYVTFH-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chloromethyl group, an ethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(thiophen-3-yl)-1H-pyrazole with chloromethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions include azido derivatives, thiocyanate derivatives, sulfoxides, sulfones, and dihydrothiophenes.

Scientific Research Applications

Chemistry

In chemistry, 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of the thiophene ring enhances its biological activity, making it a promising candidate for drug discovery.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
  • 5-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
  • 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Uniqueness

5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is unique due to the specific substitution pattern on the pyrazole ring. The presence of the chloromethyl group at the 5-position and the thiophene ring at the 3-position confer distinct chemical and biological properties. This compound’s reactivity and potential for functionalization make it a valuable scaffold for the development of new molecules with diverse applications.

Properties

IUPAC Name

5-(chloromethyl)-1-ethyl-3-thiophen-3-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAVXRZEQYVTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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